molecular formula C14H10ClN B8606386 4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile

4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile

Cat. No. B8606386
M. Wt: 227.69 g/mol
InChI Key: CVUSOECAQURLLN-UHFFFAOYSA-N
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Patent
US05162326

Procedure details

To vigorously stirred 2-phenylbenzonitrile (68.1 g) under ice-cooling was added titanium tetrachloride (432 g) dropwise for 30 minutes. The precipitated crystals were pulverized and then chloromethyl-methyl ether (61 g) was added dropwise for 20 minutes with stirring under ice-cooling. After stirring at 60° C. for 2 hours, additional chloromethyl-methyl ether (15.3 g) was added and the mixture was stirred for an additional hour. To the reaction mixture was added ethyl acetate (200 ml) dropwise with stirring under ice-cooling. Then ice was added until hydrogen chloride gas development ceased and iced water (400 ml) was added before stirring for a while. The precipitated crystals were filtered and dried. The filtrate was extracted with ethyl acetate, washed with water, and concentrated to dryness in vacuo. The resulting residue was purified by column chromatography on silica gel to give crystals which were combined with the previously obtained crystal and recrystallized from methanol to yield pale yellow prisms (41.8 g, 48%).
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
432 g
Type
catalyst
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[C:9]#[N:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:15][CH2:16]OC.C(OCC)(=O)C.Cl>[Ti](Cl)(Cl)(Cl)Cl.O>[Cl:15][CH2:16][C:4]1[CH:3]=[CH:2][C:1]([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[C:9]#[N:10])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
68.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C#N)C=CC=C1
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
ClCOC
Step Three
Name
Quantity
15.3 g
Type
reactant
Smiles
ClCOC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
432 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring at 60° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional hour
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
before stirring for a while
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to give crystals which
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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